molecular formula C24H30N4O8 B8176024 Thalidomide-Piperazine-PEG2-COOH

Thalidomide-Piperazine-PEG2-COOH

Cat. No.: B8176024
M. Wt: 502.5 g/mol
InChI Key: OGNGTOMKTTVHQM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Thalidomide-Piperazine-PEG2-COOH is synthesized through a series of chemical reactions that involve the conjugation of Thalidomide, Piperazine, and PEG2-COOH. The synthesis typically involves the following steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in a controlled environment to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions: Thalidomide-Piperazine-PEG2-COOH undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperazine moiety may yield N-oxide derivatives, while reduction of the Thalidomide moiety may produce reduced Thalidomide derivatives .

Mechanism of Action

Thalidomide-Piperazine-PEG2-COOH exerts its effects by binding to cereblon, a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4). This binding induces the recruitment of non-native substrates to CRL4 cereblon, leading to their ubiquitination and subsequent degradation by the proteasome . This mechanism is central to the compound’s role in targeted protein degradation .

Comparison with Similar Compounds

Properties

IUPAC Name

3-[2-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O8/c29-20-4-3-19(22(32)25-20)28-23(33)17-2-1-16(15-18(17)24(28)34)27-8-6-26(7-9-27)10-12-36-14-13-35-11-5-21(30)31/h1-2,15,19H,3-14H2,(H,30,31)(H,25,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNGTOMKTTVHQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CCOCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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